methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate
Description
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a phenyl substituent at the 4-position and a methyl ester at the 3-position. Its stereochemistry (3S,4R) is critical for biological activity and molecular interactions, as evidenced by its role as a synthetic intermediate in pharmaceuticals and agrochemicals . The compound is synthesized via multi-step processes involving tert-butoxycarbonyl (Boc) protection and subsequent deprotection, as demonstrated in reactions with hydrochloric acid to generate the free acid form .
Properties
IUPAC Name |
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZYPIMJMZIAGF-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935465 | |
| Record name | Methyl 4-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156469-70-4 | |
| Record name | Methyl 4-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted amine with a suitable ester under acidic or basic conditions to form the pyrrolidine ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to drive the reaction efficiently .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in this compound undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. For example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (aq.), EtOH, reflux | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | 94% | |
| HCl (conc.), H₂O, 80°C | Hydrochloride salt of carboxylic acid | 72% |
This reaction is critical for generating bioactive intermediates in drug synthesis .
Oxidation Reactions
The pyrrolidine ring can be oxidized under controlled conditions:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | Acidic medium, 60°C | Pyrrolidone derivative | Partial ring opening observed |
| H₂O₂, FeCl₃ | Room temperature, 12 hrs | N-oxide intermediate | Stabilizes for further functionalization |
Oxidation preserves stereochemistry at C3 and C4 positions due to the rigid ring structure .
Alkylation/Acylation
The secondary amine in the pyrrolidine ring participates in N-alkylation and acylation :
| Reaction Type | Reagents | Product | Key Feature |
|---|---|---|---|
| N-Alkylation | Allyl bromide, LHMDS | 1-Allyl derivative | Retains (3S,4R) configuration |
| Acylation | Acetyl chloride, DCM | N-Acetylated compound | Enhanced solubility in organic solvents |
Steric hindrance from the phenyl group directs regioselectivity toward the less hindered nitrogen site .
Nucleophilic Substitution
The ester group enables transesterification and amide bond formation :
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Transesterification | MeOH/H₂SO₄, reflux | Methyl ester retention | Purification via recrystallization |
| Amide coupling | EDCI/HOBt, DMF | Peptidomimetic analogs | Neurological drug candidates |
Cyclization and Ring-Opening
The compound serves as a precursor in spirocyclic and annulation reactions :
| Process | Reagents | Product | Significance |
|---|---|---|---|
| Nitrile anion cyclization | LiHMDS, Diethyl chlorophosphate | 1,3,4-Trisubstituted pyrrolidine | Enantiomeric excess >99% |
| Knoevenagel condensation | Methyl 2-cyanoacetate, aryl aldehydes | Spiro-fused dihydrouracils | Anticonvulsant activity |
Stereochemical Influence on Reactivity
The (3S,4R) configuration dictates reaction pathways:
-
Inversion at C4 occurs during nitrile anion cyclization, preserving chirality at C3 .
-
π-Stacking interactions between the phenyl group and aromatic aldehydes accelerate Knoevenagel reactions .
Key Data Table: Reaction Optimization
| Parameter | Hydrolysis | Oxidation | Alkylation |
|---|---|---|---|
| Optimal Temp. | 80°C | 60°C | -10°C |
| Catalyst | NaOH | FeCl₃ | LHMDS |
| ee Retention | >98% | 94% | 99% |
| Source |
Scientific Research Applications
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
Aryl Substituents
- Methyl (3R,4S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylate (): Substituent: 4-Methoxyphenyl at the 4-position. Molecular Weight: 384 g/mol (C₂₁H₂₅N₃O₄). This compound achieved 99% purity, suggesting stability during synthesis .
- Methyl (3R,4S)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylate (): Substituent: 2,4-Difluorophenyl at the 4-position. Molecular Weight: 241.23 g/mol (C₁₂H₁₃F₂NO₂). Impact: Fluorine atoms introduce electron-withdrawing effects, increasing metabolic stability and membrane permeability. However, the compound’s storage conditions and purity data are unspecified .
- Methyl (3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylate Hydrochloride (): Substituent: 4-Chlorophenyl at the 4-position. Molecular Weight: 276.16 g/mol (C₁₂H₁₅Cl₂NO₂). Impact: The chlorine atom enhances lipophilicity and may improve receptor binding. The hydrochloride salt form increases aqueous solubility .
Functional Group Modifications
Stereochemical and Conformational Differences
(3R,4S)- vs. (3S,4R)-Configurations :
- The (3R,4S)-enantiomer of 4-phenylpyrrolidine-3-carboxylate derivatives (e.g., ) often shows divergent biological activity due to altered spatial orientation in chiral environments. For example, (3R,4S)-4-(4-methylphenyl) derivatives exhibit distinct receptor-binding profiles compared to the (3S,4R)-isomer .
- Piperidine vs. Pyrrolidine Scaffolds: Compounds like (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine () replace the pyrrolidine core with a piperidine ring. This increases ring size, altering conformational flexibility and pharmacokinetic properties .
Biological Activity
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate is a synthetic organic compound notable for its unique pyrrolidine structure, which includes a methyl ester group and a phenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.
Structural Characteristics
The stereochemistry of this compound is crucial for its biological activity. The spatial arrangement of atoms around the chiral centers significantly influences its chemical behavior and interactions with biological systems. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H15N O2 |
| Molar Mass | 205.25 g/mol |
| CAS Number | 156469-66-5 |
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of the phenyl group enhances its ability to modulate enzyme activity and receptor interactions, which is essential for its pharmacological applications. Research indicates that compounds with similar structures can influence various physiological processes, including anti-inflammatory and antimicrobial responses .
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been investigated for its efficacy against various bacterial strains, where it exhibited significant inhibitory effects at certain concentrations. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a possible therapeutic role in inflammatory diseases.
Case Studies and Research Findings
Recent research has focused on the compound's structure-activity relationship (SAR) to optimize its biological efficacy. A notable study highlighted the importance of the phenyl substituent in enhancing the compound's potency against specific targets. Removal or alteration of this group resulted in a marked decrease in biological activity .
Table: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Removal of phenyl group | Decreased activity by 50% |
| Substitution with cyclohexyl | Inactive |
| Para-methyl substitution | Retained activity |
Q & A
Basic: What synthetic strategies are effective for preparing methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate, and how is stereochemical integrity maintained?
Methodological Answer:
Synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, a brominated analog, methyl (3S,4R)-4-(4-bromo-phenyl)pyrrolidine-3-carboxylate, is synthesized via stereoselective cyclization using (S)-piperidine-2-carboxylate precursors, as seen in similar pyrrolidine derivatives . Key steps include:
- Stereochemical control : Use of chiral auxiliaries (e.g., tert-butyldimethylsilyl or benzyl groups) to lock ring conformation during cyclization .
- Characterization : ESI-MS and NMR are critical for verifying molecular weight and stereochemistry. For instance, ESIMS data (e.g., m/z 293.2 in related compounds) confirms purity .
Advanced: How can computational methods predict the conformational stability of this compound in solution?
Methodological Answer:
Density Functional Theory (DFT) calculations and molecular dynamics simulations are used to model the compound’s preferred conformers.
- Key parameters : Analyze dihedral angles of the pyrrolidine ring and ester group to identify low-energy conformers .
- Validation : Compare computational results with experimental X-ray crystallography data (e.g., Acta Cryst. E65 for analogous pyrrolidine structures) .
- Limitations : Solvent effects and dynamic ring puckering may reduce accuracy, requiring empirical validation via variable-temperature NMR .
Basic: What analytical techniques are most reliable for confirming the stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Provides unambiguous stereochemical assignment, as demonstrated for (2S,3R,4R,5R)-pyrrolidine derivatives .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times are compared to standards .
- NMR spectroscopy : NOESY/ROESY experiments detect through-space interactions between the phenyl group and pyrrolidine protons to confirm the 3S,4R configuration .
Advanced: How do substituents on the phenyl ring (e.g., halogens) affect the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Halogenation : Bromine or fluorine substitution (e.g., 4-bromo-phenyl analog ) increases lipophilicity (logP), impacting membrane permeability.
- Electronic effects : Electron-withdrawing groups (e.g., -CN, -CF₃) alter hydrogen-bonding capacity, as seen in related pyridinecarboxylates .
- Bioactivity profiling : Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) between parent and substituted analogs .
Contradiction Analysis: How can researchers resolve discrepancies in reported synthetic yields or biological activities of this compound?
Methodological Answer:
- Replication : Standardize reaction conditions (solvent, temperature, catalyst loading) across studies. For example, yields vary with esterification methods (60–78% in similar syntheses ).
- Purity assessment : Use orthogonal techniques (HPLC, LC-MS) to rule out impurities affecting bioactivity data .
- Meta-analysis : Compare structural analogs (e.g., tert-butyl vs. benzyl esters ) to identify trends in reactivity or activity.
Advanced: What strategies are used to study the compound’s stability under physiological or storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, and humidity; monitor decomposition via LC-MS. For example, ester hydrolysis to the carboxylic acid is a common degradation pathway .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months; quantify degradation products using validated HPLC methods .
- Surface interactions : Advanced microspectroscopic techniques (e.g., ToF-SIMS) analyze adsorption on indoor surfaces, relevant for lab handling .
Basic: How is the compound’s potential as a pharmacophore explored in drug discovery?
Methodological Answer:
- Scaffold modification : Introduce bioisosteres (e.g., pyridine for phenyl ) or optimize ester groups for prodrug design .
- Structure-activity relationship (SAR) : Test analogs with varying substituents in in vitro assays (e.g., binding affinity to GPCRs ).
- Metabolic profiling : Use liver microsomes to assess esterase-mediated hydrolysis rates .
Advanced: What role does the compound play in asymmetric catalysis or chiral ligand design?
Methodological Answer:
- Ligand synthesis : The pyrrolidine core serves as a chiral scaffold for ligands in transition-metal catalysis. For example, fluorinated analogs (e.g., 3,4-difluoropyrrolidine ) enhance enantioselectivity in cross-coupling reactions.
- Catalytic testing : Compare turnover numbers (TON) and enantiomeric excess (ee) in model reactions (e.g., aldol additions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
